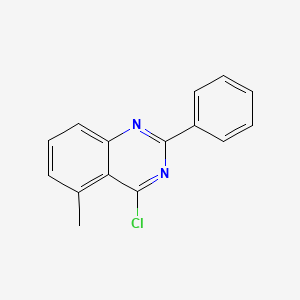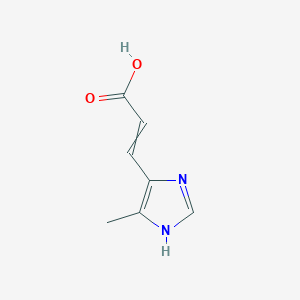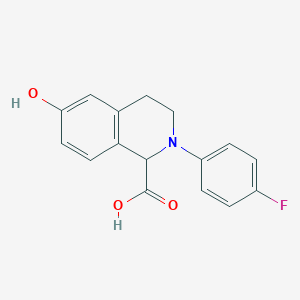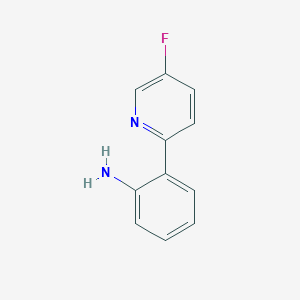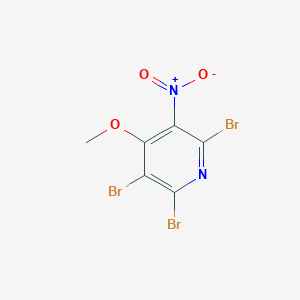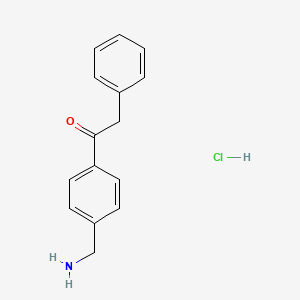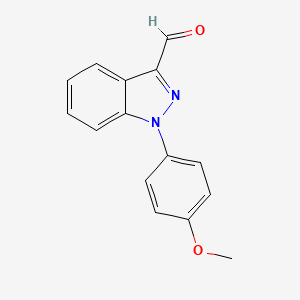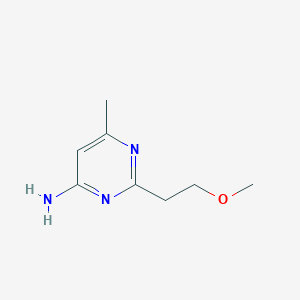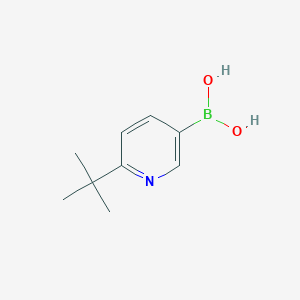
2-tert-ブチルピリジン-5-ボロン酸
概要
説明
2-Tert-butyl-pyridine-5-boronic acid is a chemical compound with the molecular formula C9H14BNO2 . It is a type of organoboron reagent, which are commonly used in various chemical reactions due to their stability, ease of preparation, and environmental benignity .
Molecular Structure Analysis
The molecular weight of 2-Tert-butyl-pyridine-5-boronic acid is 179.03 g/mol . Its InChI code is InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 and its canonical SMILES representation is B(C1=CN=C(C=C1)C©©C)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Tert-butyl-pyridine-5-boronic acid include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 179.1117589 g/mol, and it has a topological polar surface area of 53.4 Ų .
科学的研究の応用
鈴木・宮浦カップリング
“2-tert-ブチルピリジン-5-ボロン酸”は、鈴木・宮浦(SM)クロスカップリング反応におけるホウ素試薬として使用できます . この反応は、最も広く適用されている遷移金属触媒による炭素-炭素結合形成反応の1つです . この反応の成功は、非常に穏やかで官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせに起因します .
センシングアプリケーション
“2-tert-ブチルピリジン-5-ボロン酸”を含むボロン酸は、さまざまなセンシングアプリケーションで使用されています . これらのアプリケーションは、均一アッセイまたは不均一検出である可能性があります . 検出は、センシング材料の界面で行うことも、バルクサンプル内で行うこともできます .
生物学的ラベル付けとタンパク質操作
ボロン酸のジオールとの主要な相互作用により、生物学的ラベル付け、タンパク質操作、および修飾に至るまで、さまざまな分野で使用できます .
分離技術
ボロン酸は、グリコシル化分子の電気泳動に使用されてきました . また、分析方法用のマイクロ粒子の構築材料としても使用されています .
治療薬の開発
ボロン酸は、治療薬の開発に使用されてきました . ジオールとの相互作用により、さまざまな治療分野で使用できます .
インスリンの制御放出
将来の方向性
The use of boronic acid derivatives, including 2-Tert-butyl-pyridine-5-boronic acid, in the synthesis of covalent adaptable networks (also known as vitrimers) is a promising area of research . These materials, which combine the properties of thermoplastics and thermosets, have potential applications in various fields due to their longer lifetime and recyclability .
作用機序
Target of Action
The primary target of 2-Tert-butyl-pyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
2-Tert-butyl-pyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Tert-butyl-pyridine-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is known that the compound is relatively stable and generally environmentally benign
Result of Action
The result of the action of 2-Tert-butyl-pyridine-5-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of 2-Tert-butyl-pyridine-5-boronic acid is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also known to be environmentally benign, which means it has minimal impact on the environment .
生化学分析
Biochemical Properties
2-Tert-butyl-pyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a catalyst and in the modulation of biochemical pathways.
Cellular Effects
The effects of 2-Tert-butyl-pyridine-5-boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, its interaction with proteases can inhibit their activity, thereby affecting protein degradation and turnover. Additionally, 2-Tert-butyl-pyridine-5-boronic acid can impact metabolic pathways by altering the flux of metabolites and the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Tert-butyl-pyridine-5-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the broader biochemical effects of 2-Tert-butyl-pyridine-5-boronic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tert-butyl-pyridine-5-boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These products can have different biochemical activities compared to the parent compound. Additionally, the long-term exposure to 2-Tert-butyl-pyridine-5-boronic acid can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Tert-butyl-pyridine-5-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of 2-Tert-butyl-pyridine-5-boronic acid in research and therapeutic applications .
Metabolic Pathways
2-Tert-butyl-pyridine-5-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and carboxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The interactions with cofactors, such as NADH and FADH2, can also modulate the compound’s activity and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Tert-butyl-pyridine-5-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Tert-butyl-pyridine-5-boronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell. The targeting signals and modifications that direct 2-Tert-butyl-pyridine-5-boronic acid to specific subcellular locations are important areas of research .
特性
IUPAC Name |
(6-tert-butylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRENWHCBDGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695980 | |
| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174312-53-8 | |
| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-tert-butylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


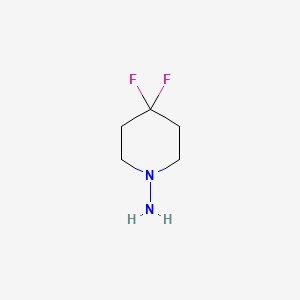
![N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-YL]-3-[2-(2,4-DI-T-pentylphenoxy)hexanamido]benzamide](/img/structure/B1501746.png)
